molecular formula C19H17N3O4S B5119590 (E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N'-PHENYLMETHANIMIDAMIDE

(E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N'-PHENYLMETHANIMIDAMIDE

Cat. No.: B5119590
M. Wt: 383.4 g/mol
InChI Key: SWLBSNVVVQQSSL-UHFFFAOYSA-N
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Description

This compound features a complex structure combining a benzodioxole moiety, a pyrrolidinedione ring, and an imidamide linkage. Key structural attributes include:

  • Benzodioxole group: Enhances metabolic stability and bioavailability, commonly seen in CNS-targeting drugs (e.g., paroxetine analogs).

Properties

IUPAC Name

(2,5-dioxopyrrolidin-3-yl) N'-(1,3-benzodioxol-5-ylmethyl)-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-17-9-16(18(24)22-17)27-19(21-13-4-2-1-3-5-13)20-10-12-6-7-14-15(8-12)26-11-25-14/h1-8,16H,9-11H2,(H,20,21)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLBSNVVVQQSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)SC(=NCC2=CC3=C(C=C2)OCO3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N’-PHENYLMETHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and pyrrolidinone intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N’-PHENYLMETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N’-PHENYLMETHANIMIDAMIDE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms in living organisms.

Medicine

In medicine, (E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N’-PHENYLMETHANIMIDAMIDE is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N’-PHENYLMETHANIMIDAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison with Analogous Compounds
Compound Core Structure Functional Groups Key Features
Target Compound Imidamide Benzodioxole, Pyrrolidinedione, Phenyl Enhanced metabolic stability; potential enzyme inhibition via imidamide.
IIIa () Sulfonamide Quinoline, Styryl, Methoxy Sulfonamide linkage; styryl group for π-π stacking; antimicrobial activity.
Thalidomide Analogs Glutarimide Phthalimide, Glutarimide Immunomodulatory effects via cereblon binding; teratogenic risks.

Key Observations :

  • The target compound’s imidamide group distinguishes it from sulfonamide-based derivatives (e.g., IIIa in ), which are synthesized via benzenesulfonyl chloride coupling . Imidamides may exhibit stronger hydrogen-bonding interactions with biological targets.
  • Compared to thalidomide analogs, the pyrrolidinedione in the target compound could offer similar conformational constraints but with reduced off-target toxicity risks.

Pharmacological and Dosage Considerations

While specific dose-effect data for the target compound is unavailable, Litchfield-Wilcoxon’s method () provides a framework for analyzing potency (ED₅₀) and slope parameters in comparative studies. For example:

  • Hypothetical Efficacy: If the target compound exhibits enzyme inhibition, its ED₅₀ could be compared to sulfonamide derivatives using nonlinear regression models .
  • Safety Profile: The benzodioxole group may reduce hepatic toxicity compared to quinoline-based analogs (e.g., IIIa).

Biological Activity

(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2,5-dioxopyrrolidin-3-yl)sulfanyl]-N'-phenylmethanimidamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a pyrrolidine derivative. Its molecular formula is C18H20N4O3SC_{18}H_{20}N_4O_3S with a molecular weight of approximately 372.45 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC18H20N4O3S
Molecular Weight372.45 g/mol
LogP2.6969
Polar Surface Area78.058 Ų

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Activity : The presence of the benzodioxole group is associated with antioxidant properties, which may help in reducing oxidative stress in biological systems.
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by modulating pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism.

The biological activity of (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2,5-dioxopyrrolidin-3-yl)sulfanyl]-N'-phenylmethanimidamide is thought to involve several mechanisms:

  • Interaction with Receptors : The compound may bind to specific receptors or enzymes, altering their activity and influencing downstream signaling pathways.
  • Oxidative Stress Modulation : By acting as an antioxidant, it may reduce the formation of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antioxidant Studies : In vitro assays demonstrated significant free radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related diseases.
  • Anticancer Studies : Research involving various cancer cell lines showed that the compound could inhibit cell proliferation at micromolar concentrations. For instance, in a study on breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability.
  • Enzyme Inhibition Studies : The compound was tested against MAO A and B, showing selective inhibition patterns that suggest potential use in treating neurological disorders where MAO modulation is beneficial.

Q & A

Q. What are the key considerations for optimizing the synthesis of (E)-N-[(2H-1,3-Benzodioxol-5-YL)METHYL]-1-[(2,5-DIOXOPYRROLIDIN-3-YL)SULFANYL]-N'-PHENYLMETHANIMIDAMIDE?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Maintain between 40–60°C to balance reaction kinetics and side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Analytical Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

Q. How can researchers validate the structural identity of this compound post-synthesis?

Methodological Answer: Combine multiple spectroscopic techniques:

  • 1H/13C NMR : Assign peaks to benzodioxole (δ 5.9–6.1 ppm) and dioxopyrrolidinyl (δ 2.4–3.2 ppm) moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm mass error .
  • Infrared (IR) Spectroscopy : Identify sulfanyl (C–S stretch at ~650 cm⁻¹) and imidamide (N–H bend at ~1600 cm⁻¹) groups .

Advanced Research Questions

Q. How can contradictory spectroscopic or bioactivity data be resolved in studies of this compound?

Methodological Answer: Address discrepancies through:

  • Cross-Technique Validation : Correlate NMR data with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT calculations) .
  • Batch Reprodubility Checks : Test multiple synthetic batches to isolate experimental vs. compound-specific variability .
  • Biological Assay Controls : Include positive/negative controls (e.g., known enzyme inhibitors) to contextualize bioactivity results .

Q. What experimental designs are suitable for studying the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like GPCRs or kinases .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Split-Plot Designs : Use randomized block designs with variables like pH, temperature, and target concentration to isolate interaction mechanisms .

Q. How can researchers integrate this compound into a theoretical framework for drug discovery?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., cyclooxygenase-2 or histone deacetylases) .
  • Structure-Activity Relationship (SAR) : Systematically modify the benzodioxole or sulfanyl groups to map pharmacophoric requirements .
  • Systems Biology Models : Incorporate kinetic data into pharmacokinetic/pharmacodynamic (PK/PD) models to predict in vivo efficacy .

Q. What methodologies are recommended for assessing environmental or ecological impacts of this compound?

Methodological Answer:

  • HPLC-MS/MS : Quantify environmental persistence in water/soil matrices with detection limits <1 ppb .
  • Ecotoxicology Assays : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity (LC50/EC50) .
  • Fugacity Modeling : Predict compartmental distribution (air/water/soil) using software like EQC .

Q. How should researchers design multi-variable experiments to study reaction mechanisms involving this compound?

Methodological Answer:

  • Factorial Design : Test combinations of catalysts (e.g., Pd/C), solvents, and temperatures to identify rate-limiting steps .
  • Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation at millisecond resolution .
  • Statistical Modeling : Apply ANOVA or machine learning (e.g., random forests) to rank variable contributions to yield/purity .

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